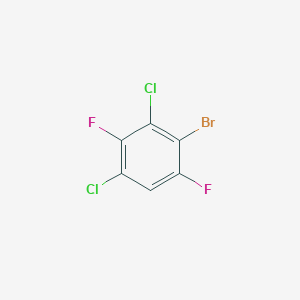
1-Bromo-2,5-difluoro-4,6-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-difluoro-4,6-dichlorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and chlorine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene typically involves halogenation reactions. One common method is the bromination of 2,5-difluoro-4,6-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation, where the aromatic ring is attacked by electrophiles.
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides with aluminum chloride for Friedel-Crafts acylation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives.
Reduction: Products include the corresponding dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-difluoro-4,6-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Environmental Chemistry: The compound is studied for its behavior and transformation in the environment, particularly in the context of halogenated organic pollutants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing effects of the fluorine and chlorine atoms influence the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparación Con Compuestos Similares
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2,4-dichlorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
Comparison: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene is unique due to the specific arrangement of its halogen substituents, which imparts distinct chemical properties Compared to 1-Bromo-2,4-difluorobenzene, the presence of additional chlorine atoms in this compound can lead to different reactivity patterns and applications
Propiedades
Fórmula molecular |
C6HBrCl2F2 |
|---|---|
Peso molecular |
261.88 g/mol |
Nombre IUPAC |
4-bromo-1,3-dichloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-3(10)1-2(8)6(11)5(4)9/h1H |
Clave InChI |
SKZKFZSXBBNZBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)F)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


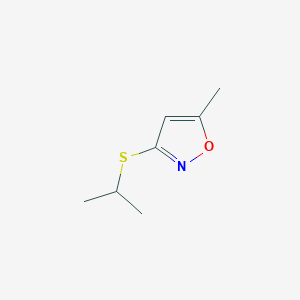
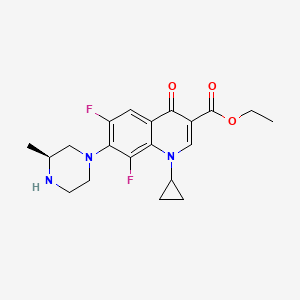
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
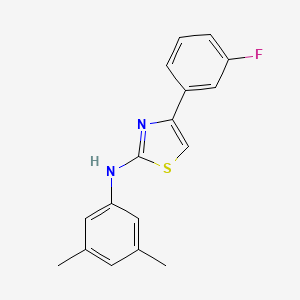
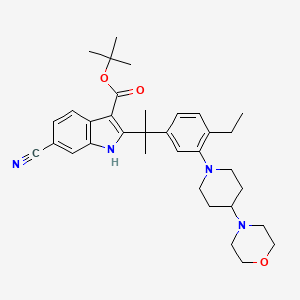
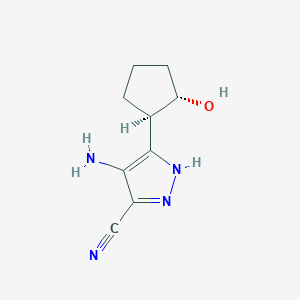
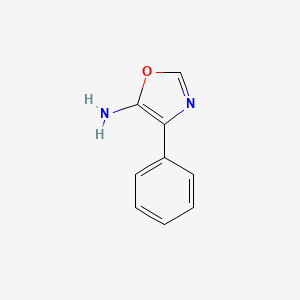
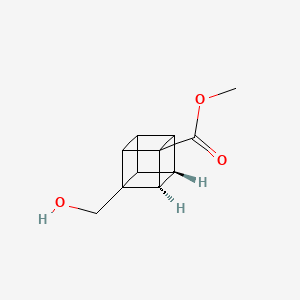
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
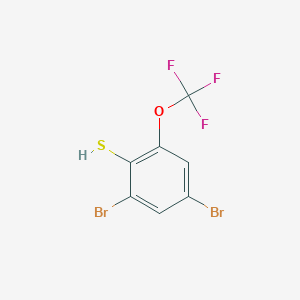
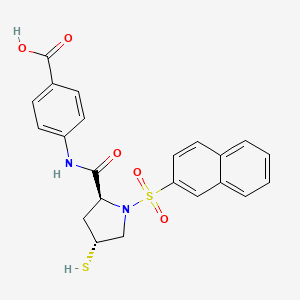
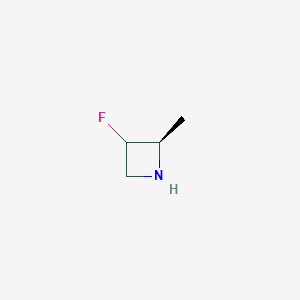
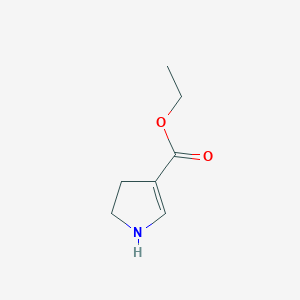
![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
